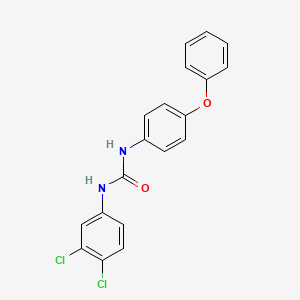
N-(3,4-dichlorophenyl)-N'-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with a phenoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: In the industrial sector, N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes, disrupting protein-protein interactions, or modulating signal transduction pathways.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(4-methoxyphenyl)urea
- N-(3,4-dichlorophenyl)-N’-(4-chlorophenyl)urea
- N-(3,4-dichlorophenyl)-N’-(4-nitrophenyl)urea
Comparison: N-(3,4-dichlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the aromatic ring, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets. The dichloro substitution on the phenyl ring also contributes to its unique characteristics, affecting its electronic properties and reactivity.
Properties
CAS No. |
178607-18-6 |
|---|---|
Molecular Formula |
C19H14Cl2N2O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-17-11-8-14(12-18(17)21)23-19(24)22-13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H2,22,23,24) |
InChI Key |
DWQFWFLYUHJTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



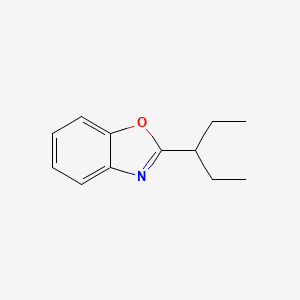
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

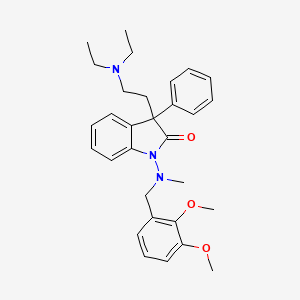

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
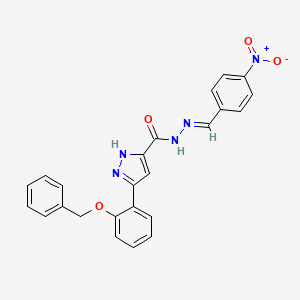

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
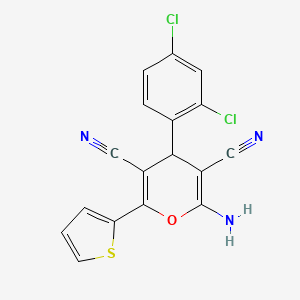

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
